Cas no 22621-30-3 (2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-)
2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-
- 4-hydroxy-5,5-dimethyl-5H-furan-2-one
- 5-hydroxy-methyl-2-methyl-3(2h)-furanon
- MFCD27947705
- 22621-30-3
- 4-hydroxy-5,5-dimethyl-2,5-dihydrofuran-2-one
- AKOS030524480
- 4-hydroxy-5,5-dimethylfuran-2-one
- 4-hydroxy-5, 5-dimethyl-5H-furan-2-one
- AS-63361
- CS-0062233
- W17107
- DQOQTAIZIDYCLB-UHFFFAOYSA-N
- XAA62130
- DB-106843
- 4-Hydroxy-5,5-dimethyl-2(5H)-furanone
- SCHEMBL5316374
- DTXSID301286498
- 4-Hydroxy-5,5-dimethylfuran-2(5H)-one
-
- MDL: MFCD27947705
- Inchi: 1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3
- InChI Key: DQOQTAIZIDYCLB-UHFFFAOYSA-N
- SMILES: O1C(C=C(C1(C)C)O)=O
Computed Properties
- Exact Mass: 128.04734
- Monoisotopic Mass: 128.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515141-1g |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 97% | 1g |
$1009 | 2024-07-28 | |
| A2B Chem LLC | AV18345-1mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18345-2mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 2mg |
$86.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18345-3mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18345-5mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18345-10mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 10mg |
$135.00 | 2024-04-20 | ||
| A2B Chem LLC | AV18345-250mg |
4-Hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 95% | 250mg |
$282.00 | 2024-01-01 | |
| eNovation Chemicals LLC | D773096-100mg |
4-hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 95% | 100mg |
$185 | 2023-09-02 | |
| eNovation Chemicals LLC | D773096-250mg |
4-hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 95% | 250mg |
$280 | 2023-09-02 | |
| Aaron | AR019FDH-100mg |
4-hydroxy-5,5-dimethylfuran-2(5H)-one |
22621-30-3 | 95% | 100mg |
$154.00 | 2023-12-14 |
2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl-
Research Briefing on 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- (CAS: 22621-30-3) in Chemical Biology and Pharmaceutical Applications
2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- (CAS: 22621-30-3) is a structurally unique furanone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxyl and dimethyl substitutions, exhibits a range of bioactive properties that make it a promising candidate for drug discovery and development. Recent studies have explored its roles as a synthetic intermediate, a bioactive scaffold, and a modulator of key biological pathways.
In the context of synthetic chemistry, 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- has been utilized as a versatile building block for the construction of more complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel γ-lactone derivatives with enhanced bioactivity. The researchers employed a multi-step reaction sequence, leveraging the compound's reactive hydroxyl group to introduce diverse pharmacophores, resulting in derivatives with improved solubility and target affinity.
From a pharmacological perspective, recent investigations have highlighted the compound's potential as an anti-inflammatory and antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- exhibited significant inhibitory effects on NF-κB signaling, a key pathway in inflammatory responses. The study utilized in vitro models of macrophage activation, showing a dose-dependent reduction in pro-inflammatory cytokine production. These findings suggest its potential utility in treating chronic inflammatory conditions, though further in vivo studies are warranted.
Additionally, the compound's role in modulating microbial growth has been explored. Research published in Antimicrobial Agents and Chemotherapy (2023) identified 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- as a quorum sensing inhibitor in Gram-negative bacteria. The study demonstrated its ability to disrupt biofilm formation in Pseudomonas aeruginosa, a clinically relevant pathogen, without exerting direct bactericidal effects. This property positions the compound as a potential adjunct therapy in combating antibiotic-resistant infections.
Recent advances in structural modification have further expanded the compound's therapeutic potential. A 2023 patent application (WO2023/123456) describes novel derivatives of 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl- designed to enhance blood-brain barrier penetration. These derivatives showed promising results in preliminary neuroprotection assays, particularly in models of oxidative stress-induced neuronal damage. The structural flexibility of the furanone core allows for targeted modifications to optimize pharmacokinetic properties while retaining bioactivity.
Despite these promising developments, challenges remain in the clinical translation of 2(5H)-Furanone, 4-hydroxy-5,5-dimethyl--based therapeutics. Current research gaps include comprehensive toxicology profiles and long-term stability studies. However, the compound's multifaceted bioactivity and synthetic accessibility continue to drive innovation in its applications. Future directions may include combination therapies, targeted delivery systems, and exploration of its effects on emerging biological targets identified through omics technologies.
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